molecular formula C20H18ClNO2 B11460198 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide CAS No. 853311-85-0

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide

Cat. No.: B11460198
CAS No.: 853311-85-0
M. Wt: 339.8 g/mol
InChI Key: LJEMNJWVWOWLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is a synthetic organic compound with the molecular formula C₂₀H₁₈ClNO₂ and a molecular weight of 339.82 g/mol (monoisotopic mass: 339.1026) . Structurally, it comprises a furan ring substituted with a 4-chlorophenyl group at the 5-position, linked to a propanamide chain with an N-(2-methylphenyl) substituent.

Properties

CAS No.

853311-85-0

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C20H18ClNO2/c1-14-4-2-3-5-18(14)22-20(23)13-11-17-10-12-19(24-17)15-6-8-16(21)9-7-15/h2-10,12H,11,13H2,1H3,(H,22,23)

InChI Key

LJEMNJWVWOWLMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furyl Intermediate: The initial step involves the synthesis of the 5-(4-chlorophenyl)-2-furyl intermediate. This can be achieved through a Friedel-Crafts acylation reaction where 4-chlorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The furyl intermediate is then subjected to an amidation reaction with 2-methylaniline. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones under oxidative conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Propanamide Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide C₂₀H₁₈ClNO₂ 4-Cl-C₆H₄ (furan), 2-Me-C₆H₄ (amide) 339.82 Not explicitly reported; structural focus in synthesis
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide C₂₀H₁₈ClNO₂ 3-Cl-C₆H₄ (furan), 2-Me-C₆H₄ (amide) 339.82 Similar synthesis route; positional isomerism affects electronic properties
N-(3-Chloro-4-methylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide C₂₀H₁₇Cl₂NO₂ 4-Cl-C₆H₄ (furan), 3-Cl-4-Me-C₆H₃ (amide) 374.27 Increased lipophilicity due to dual Cl substitution
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide C₂₂H₂₁BrNO₃ 4-Br-C₆H₄ (furan), 4-MeO-C₆H₄-CH₂CH₂ (amide) 442.29 Enhanced metabolic stability via methoxy group

Key Observations :

  • Halogen Position : The 4-chlorophenyl substituent in the target compound may enhance π-π stacking interactions compared to its 3-chloro analogue, influencing receptor binding .

Bioactive Propanamide Derivatives with Heterocyclic Moieties

Table 2: Comparison with Heterocyclic Propanamide Analogues

Compound Name Core Structure Bioactivity/Application Reference
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylpropanamide Oxadiazole-piperidine-sulfonyl Antifungal, antiproliferative activities
(E)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide Cyano-enamide Kinase inhibition potential (theoretical)
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Benzothiazole-thiazolo-triazole Anticancer screening candidate

Key Observations :

  • Oxadiazole Derivatives : Compounds like those in Table 2 exhibit stronger enzyme inhibition (e.g., acetylcholinesterase) due to sulfonyl and oxadiazole groups .
  • Cyanocinnamamides: The introduction of a cyano group (as in ) may enhance electrophilicity, improving interaction with nucleophilic residues in target proteins.

Biological Activity

3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide, with the molecular formula C20H18ClNO2 and a molecular weight of 339.8 g/mol, is an organic compound notable for its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The compound features a complex structure comprising a furan ring, a chlorophenyl group, and an amide functional group. These structural characteristics contribute to its unique biological activities.

Property Value
Molecular FormulaC20H18ClNO2
Molecular Weight339.8 g/mol
CAS Number853311-85-0
Chemical StructureChemical Structure

Research indicates that 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide may exert its biological effects through interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate their activity, leading to various therapeutic outcomes. Notably, the compound has shown significant anti-inflammatory and analgesic effects in several studies.

Anti-inflammatory and Analgesic Effects

  • Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammation in various experimental models. It appears to inhibit pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in treating inflammatory diseases.
  • Analgesic Activity : In pain models, this compound demonstrated significant analgesic effects comparable to standard analgesics, suggesting its potential as a pain management agent.

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide against structurally similar compounds. Below is a summary of findings from these studies:

Compound Name Key Differences Biological Activity
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamideContains a 3-chlorophenyl groupReduced anti-inflammatory activity
3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamideContains a 3-methylphenyl groupEnhanced analgesic effects
3-(5-Methyl-2-furyl)-N-(2-methylphenyl)propanamideLacks chlorine substituentLower overall efficacy

These comparisons illustrate how minor structural variations can significantly impact the chemical properties and biological activities of similar compounds.

Case Studies

  • Study on Anti-inflammatory Mechanism : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory mediators (e.g., TNF-α and IL-6). This suggests that it may be beneficial in treating conditions like rheumatoid arthritis.
  • Analgesic Efficacy Evaluation : In another study assessing analgesic properties using the formalin test in rodents, the compound exhibited dose-dependent pain relief comparable to morphine, indicating its potential as an alternative analgesic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.